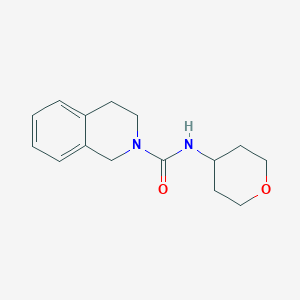

N-(tetrahydro-2H-pyran-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “N-(tetrahydro-2H-pyran-4-yl)-3,4-dihydroisoquinoline-2(1H)-carboxamide” is a complex organic molecule. It contains a tetrahydro-2H-pyran-4-yl group, which is a six-membered ring structure with one oxygen atom and five carbon atoms . It also contains a 3,4-dihydroisoquinoline-2(1H)-carboxamide group, which is a bicyclic structure containing a benzene ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the tetrahydropyran and isoquinoline rings, as well as the amide linkage between them. The tetrahydropyran ring is a type of oxygen-containing heterocycle, while the isoquinoline is a type of nitrogen-containing heterocycle .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the heterocyclic rings and the amide group. The tetrahydropyran ring could potentially undergo reactions at the oxygen atom or the adjacent carbon atoms. The isoquinoline ring could potentially undergo electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of the heterocyclic rings, the amide group, and any other functional groups present in the molecule .Applications De Recherche Scientifique

Synthesis Techniques and Chemical Transformations

Domino Reactions for Tetrahydroquinoline Derivatives : A notable synthesis approach involves the InCl(3)-catalyzed domino reaction of aromatic amines with cyclic enol ethers in water, leading to the efficient synthesis of new 1,2,3,4-tetrahydroquinoline derivatives. This method highlights the importance of cyclic enol ethers, such as 2,3-dihydrofuran and 3,4-dihydro-2H-pyran, for achieving high reactivity and cis selectivity through chelation control in water (Zhang & Li, 2002).

Functionalized Tetrahydroisoquinolines : Research on the versatile synthesis of functionalized tetrahydroisoquinolines from 2H-pyran-2-ones via nucleophile-mediated ring transformation exemplifies the strategic generation of these compounds. Such methodologies enable the construction of heterocyclic compounds with therapeutic importance, showcasing the flexibility of substituents and high yields (Kole & Singh, 2019).

Potential Applications Beyond Drug Discovery

Antitubercular Agents : Tetrahydroquinoline scaffolds, inspired by natural products, have been synthesized and evaluated for their antitubercular activity against M. tuberculosis. This research underscores the therapeutic potential of tetrahydroquinoline analogues beyond traditional drug applications, focusing on infectious diseases (Kumar et al., 2011).

Visible Light Photocatalysis : The development of efficient and practical methods for synthesizing 3,4-dihydroisoquinolinones via visible light photocatalytic strategies represents a significant advancement in the field. These methods facilitate direct conversion of N-H bonds into N-centered radicals, enabling intramolecular radical hydroamination and the synthesis of biologically important heterocycles (Yu et al., 2017).

Orientations Futures

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with proteins such as interstitial collagenase .

Mode of Action

Based on the structure and properties of similar compounds, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding and hydrophobic interactions .

Biochemical Pathways

Compounds with similar structures have been found to influence pathways related to cell division and apoptosis .

Result of Action

Similar compounds have been found to inhibit cell division and promote apoptosis .

Propriétés

IUPAC Name |

N-(oxan-4-yl)-3,4-dihydro-1H-isoquinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c18-15(16-14-6-9-19-10-7-14)17-8-5-12-3-1-2-4-13(12)11-17/h1-4,14H,5-11H2,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNABQAYPVPKVHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1NC(=O)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-[(cyclohexylcarbamoyl)amino]propanoate](/img/structure/B2917348.png)

![4-[ethyl(phenyl)sulfamoyl]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B2917349.png)

![(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2917350.png)

![2-[(4-Hydrazinophenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B2917353.png)

![2-(4-Fluorophenyl)-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone](/img/structure/B2917355.png)

![2,4-difluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2917361.png)

![6-Oxo-7H-thieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B2917366.png)

![N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-2-(2,4,5-trichlorophenoxy)acetohydrazide](/img/structure/B2917368.png)

![3,4,5,6-tetrachloro-N-[1-(4-methanesulfonylphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2917371.png)